6-Cyclohexylthiomorpholin-3-one

Description

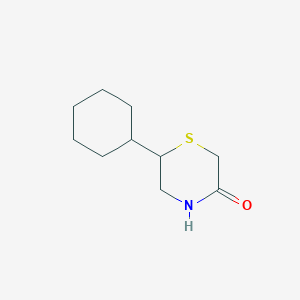

6-Cyclohexylthiomorpholin-3-one is a thiomorpholinone derivative characterized by a six-membered sulfur-containing heterocycle (thiomorpholine) with a ketone group at position 3 and a cyclohexyl substituent at position 4. Its molecular formula is C₁₀H₁₇NOS, and its structure combines lipophilic (cyclohexyl) and polar (thiomorpholinone) features. This compound is of interest in medicinal chemistry due to the pharmacological relevance of morpholinone and thiomorpholinone scaffolds, which are often explored for their bioactivity in kinase inhibition, antimicrobial agents, and CNS-targeting molecules .

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

6-cyclohexylthiomorpholin-3-one |

InChI |

InChI=1S/C10H17NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) |

InChI Key |

RYPFZCJMCDUFSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2CNC(=O)CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclohexylthiomorpholin-3-one can be achieved through several methods. One common approach involves the [3+3]-cycloaddition of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method provides a direct and practical approach to synthesizing thiomorpholin-3-one derivatives under mild conditions with moderate to good yields.

Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly processes. These methods are designed to be cost-effective and reproducible on a large scale .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexylthiomorpholin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

6-Cyclohexylthiomorpholin-3-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders and other diseases.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 6-Cyclohexylthiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and inferred properties of 6-Cyclohexylthiomorpholin-3-one with morpholinone and thiomorpholinone derivatives from the literature:

*Derived from (fluorophenyl-oxazolyl substituent).

Key Observations:

- Cyclohexyl vs. Hydroxymethyl : The cyclohexyl group in the target compound increases lipophilicity compared to the polar hydroxymethyl group in (S)-6-Hydroxymethyl-morpholin-3-one. This difference may influence membrane permeability in biological systems .

- Thiomorpholinone vs.

- Substituent Position : The ketone at position 3 (vs. 2 in 6,6-Dimethyl-4-phenylmorpholin-2-one) may affect ring conformation and intermolecular interactions .

Thermal and Analytical Properties

Data from highlights the use of thermogravimetric analysis (TGA) and scanning electron microscopy (SEM) to assess stability and morphology. Compared to analogs like 3-boric acid thiophene (C₆H₄(BF₃)₂S), the cyclohexyl group in this compound likely enhances thermal stability due to its bulky, hydrophobic nature, as observed in similar cyclohexyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.